7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinolone, a privileged scaffold in medicinal chemistry. Quinolones are known for their vast therapeutic potential, particularly as anti-infective agents. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to the quinoline core, enhancing its biological activity.
Preparation Methods
The synthesis of 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves a green and efficient methodology. The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive, motivating the adoption of simpler, scalable, and efficient methodologies. Industrial production methods often involve multi-step synthesis, starting from readily available precursors like ethyl 2,4-dichloro-5-fluorobenzoylacetate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include N-oxides, dihydroquinolines, and substituted quinolines.
Scientific Research Applications
7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-infective agent due to its ability to inhibit DNA gyrase and topoisomerase IV.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with the DNA gyrase/topoisomerase IV system, blocking the enzyme activity. This inhibition prevents the supercoiling of DNA, which is essential for bacterial replication and transcription. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.
Comparison with Similar Compounds
Similar compounds include other quinolone derivatives such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Moxifloxacin: Known for its broad-spectrum antibacterial activity. What sets 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid apart is its unique substitution pattern, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAPVUVSOGZKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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